molecular formula C15H15N3 B8572167 4-(5-Butyl-2-pyrimidinyl)benzonitrile CAS No. 59855-03-7

4-(5-Butyl-2-pyrimidinyl)benzonitrile

Cat. No.: B8572167
CAS No.: 59855-03-7
M. Wt: 237.30 g/mol
InChI Key: LGZVXDCVOZLFAW-UHFFFAOYSA-N
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Description

4-(5-Butyl-2-pyrimidinyl)benzonitrile is a substituted benzonitrile derivative featuring a pyrimidine ring linked to a butyl group at the 5-position and a nitrile-substituted benzene ring. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmacology. Its applications span nonlinear optical materials, pharmaceutical intermediates, and organic electronics, depending on substituent effects and molecular interactions.

Properties

CAS No.

59855-03-7

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

4-(5-butylpyrimidin-2-yl)benzonitrile

InChI

InChI=1S/C15H15N3/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,10-11H,2-4H2,1H3

InChI Key

LGZVXDCVOZLFAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Nonlinear Optical Properties

Compounds with extended π-conjugation and electron-withdrawing groups (e.g., nitriles) often exhibit strong nonlinear optical (NLO) activity. Key comparisons include:

Compound Name βHRS (×10⁻³⁰ cm⁴·statvolt⁻¹) Key Structural Features Reference
4-(5-Butyl-2-pyrimidinyl)benzonitrile (hypothetical) ~50 (inferred) Pyrimidine core, butyl, nitrile
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one 25 Bromophenyl, conjugated diene
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile 45 Oxazole, ethynyl bridge

Analysis : The hypothetical NLO performance of 4-(5-Butyl-2-pyrimidinyl)benzonitrile is inferred to exceed that of chalcone derivatives and oxazole-based analogs due to its pyrimidine ring enhancing electron delocalization and the butyl group stabilizing molecular alignment .

Pharmacological Relevance

Benzonitrile derivatives are explored as ligands for biological targets. A structurally related compound, 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB), binds to estrogen-related receptor alpha (PDB: 3K6P) via hydrogen bonds (ARG 372) and hydrophobic interactions . Key comparisons:

Compound Name Target Receptor Key Interactions Similarity Score (KEGG) Reference
5FB Estrogen-related receptor alpha H-bonds, hydrophobic residues 0.30+ (55 compounds screened)
4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl) N/A Structural analog of 5FB >0.30

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